
5-nitro-3-(pyrrolidin-1-ylmethyl)-1H-indole
Vue d'ensemble
Description
5-nitro-3-(pyrrolidin-1-ylmethyl)-1H-indole is a useful research compound. Its molecular formula is C13H15N3O2 and its molecular weight is 245.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-nitro-3-(pyrrolidin-1-ylmethyl)-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-nitro-3-(pyrrolidin-1-ylmethyl)-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Serotonergic Activity and Potential as Antimigraine Agents : Indoles containing the 3-(pyrrolidin-2(R)-ylmethyl) group have shown equal or improved serotonergic activity compared to tryptamine derivatives. Specifically, in a series of conformationally restricted analogs of the antimigraine drug sumatriptan, the pyrrolidinylmethyl analog exhibited significantly greater potency in a measure of antimigraine activity (Macor, Chenard, & Post, 1994).
Affinity for 5-HT6 Receptor Ligands : 5-Arylsulfonylamido-3-(pyrrolidin-2-ylmethyl)-1H-indoles have been identified as high-affinity 5-HT6 receptor ligands. Some enantiomers in this class were potent agonists with EC50 values of 1 nM or less, functioning as full agonists, while others displayed moderate antagonist activity (Cole et al., 2005).
Synthesis and Reactivity for Diverse Applications : Studies have described the synthesis and reactivity of various indole derivatives, including 5-nitroindole. These compounds have been used in constructing other chemical structures like 1-pyrroline 1-oxides and pyrrolo[3,2-e]indole, showcasing their versatility in chemical synthesis (Black, Craig, Deb‐Das, & Kumar, 1992).
Potential in Antimicrobial and Antitumor Applications : Derivatives of spirooxindole ring systems, which are structurally related to the indole-pyrrolidine system, have been used as antimicrobial and antitumor agents. They are also found in various biologically important alkaloids (Sundar et al., 2011).
Corrosion Inhibition Properties : Some 5-Nitro isatin derivatives, structurally related to 5-nitro-3-(pyrrolidin-1-ylmethyl)-1H-indole, have shown potential as corrosion inhibitors. These derivatives have been synthesized and evaluated for their ability to inhibit corrosion in sea water, demonstrating their practical applications in material science (Ahmed, Kubba, & Al-Majidi, 2018).
Propriétés
IUPAC Name |
5-nitro-3-(pyrrolidin-1-ylmethyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c17-16(18)11-3-4-13-12(7-11)10(8-14-13)9-15-5-1-2-6-15/h3-4,7-8,14H,1-2,5-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLKOOHEMGHOAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CNC3=C2C=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-3-(pyrrolidin-1-ylmethyl)-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



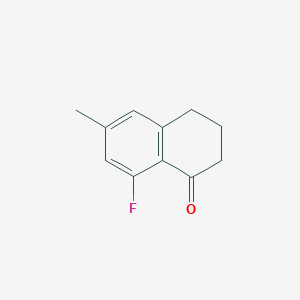

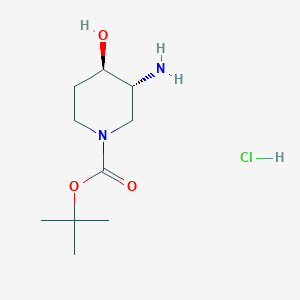
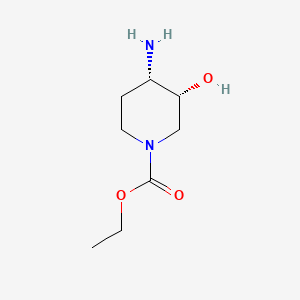


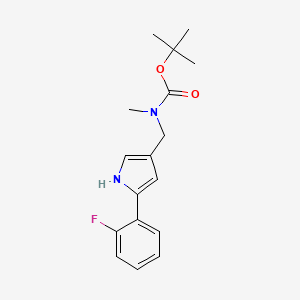

![2,2-Dimethyl-7-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine](/img/structure/B8021754.png)
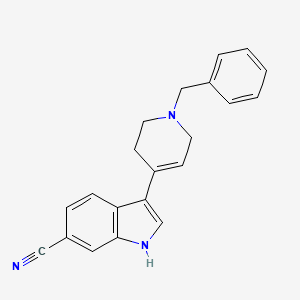
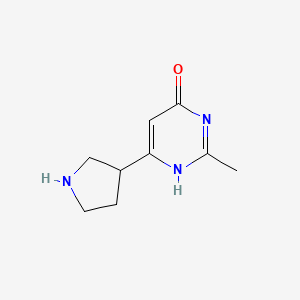
![2-[1-methyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl]ethan-1-ol](/img/structure/B8021786.png)
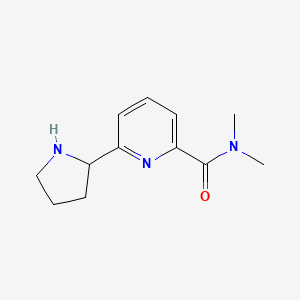
![N-{[4-(Morpholin-2-YL)pyrimidin-5-YL]methyl}acetamide](/img/structure/B8021794.png)